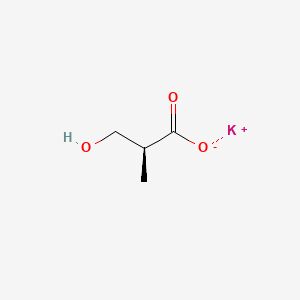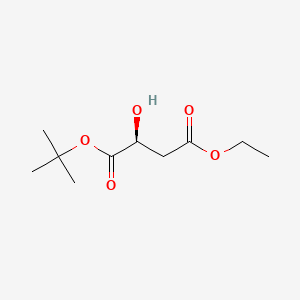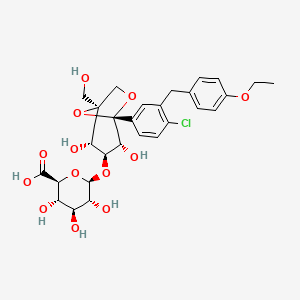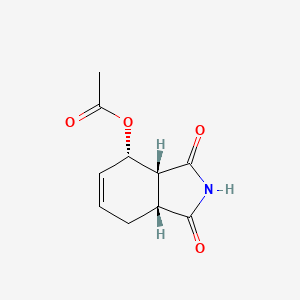
(S)-3-Hydroxyisobutyric acid potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Hydroxyisobutyric acid potassium salt is an organic compound with the molecular formula C4H7KO3 It is the potassium salt form of (S)-3-Hydroxyisobutyric acid, which is a chiral molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxyisobutyric acid potassium salt typically involves the neutralization of (S)-3-Hydroxyisobutyric acid with potassium hydroxide. The reaction can be represented as follows:
(S)-3-Hydroxyisobutyric acid+KOH→(S)-3-Hydroxyisobutyric acid potassium salt+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid potassium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more sophisticated techniques, such as crystallization and purification processes to ensure high purity and yield. The starting material, (S)-3-Hydroxyisobutyric acid, can be obtained through fermentation processes using specific microbial strains that produce the chiral acid in high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Hydroxyisobutyric acid potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxoisobutyric acid or 3-hydroxyisobutyric acid.
Reduction: Reduction of the carboxylate group can produce 3-hydroxy-2-methylpropanol.
Substitution: Substitution reactions can produce various derivatives, such as 3-chloro-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
(S)-3-Hydroxyisobutyric acid potassium salt has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: It has potential therapeutic applications due to its role in metabolic processes.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Hydroxyisobutyric acid potassium salt involves its participation in metabolic pathways where it acts as an intermediate. It can be converted into other metabolites through enzymatic reactions. The molecular targets and pathways involved include enzymes such as 3-hydroxyisobutyrate dehydrogenase, which catalyzes the oxidation of (S)-3-Hydroxyisobutyric acid to 3-oxoisobutyric acid.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutyric acid: Similar in structure but lacks the chiral center.
2-Hydroxyisobutyric acid: Differs in the position of the hydroxyl group.
Lactic acid: Another hydroxy acid but with a different carbon skeleton.
Uniqueness
(S)-3-Hydroxyisobutyric acid potassium salt is unique due to its chiral nature and specific metabolic roles. Its potassium salt form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form.
Propiedades
Fórmula molecular |
C4H7KO3 |
|---|---|
Peso molecular |
142.19 g/mol |
Nombre IUPAC |
potassium;(2S)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
Clave InChI |
GYLUDEIOSIWODS-DFWYDOINSA-M |
SMILES isomérico |
C[C@@H](CO)C(=O)[O-].[K+] |
SMILES canónico |
CC(CO)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)



![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
